molecular formula C12H16FN B470792 Cyclopentyl-(4-fluoro-benzyl)-amine CAS No. 85952-73-4

Cyclopentyl-(4-fluoro-benzyl)-amine

Cat. No.: B470792
CAS No.: 85952-73-4
M. Wt: 193.26g/mol
InChI Key: AZUJIJXHVNXASI-UHFFFAOYSA-N
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Description

Cyclopentyl-(4-fluoro-benzyl)-amine is an organic compound characterized by a cyclopentyl group attached to a benzyl amine moiety, which is further substituted with a fluorine atom on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl-(4-fluoro-benzyl)-amine typically involves the reaction of cyclopentylamine with 4-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl-(4-fluoro-benzyl)-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl amines with various functional groups.

Scientific Research Applications

Cyclopentyl-(4-fluoro-benzyl)-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopentyl-(4-fluoro-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropanoyl-1-benzyl-4′-fluoro-4-anilinopiperidine
  • Furanoyl-1-benzyl-4-anilinopiperidine

Uniqueness

Cyclopentyl-(4-fluoro-benzyl)-amine is unique due to its specific structural features, such as the cyclopentyl group and the fluorine substitution on the benzene ring. These features can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Biological Activity

Cyclopentyl-(4-fluoro-benzyl)-amine is an organic compound that has garnered attention in medicinal chemistry due to its significant biological activity, particularly in modulating protein kinase activities. This article delves into its biological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C12H14FN and a molecular weight of approximately 193.27 g/mol. The compound features a cyclopentyl group linked to a benzyl moiety with a fluorine atom positioned para to the amine group on the benzene ring. This unique structural arrangement contributes to its biological activity by influencing its interaction with various biological targets.

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly in the following areas:

  • Protein Kinase Modulation : The compound has been shown to modulate protein kinase activities, which are crucial for regulating cellular processes such as proliferation, apoptosis, and signal transduction pathways. This modulation can potentially affect cancer cell growth and survival.
  • Therapeutic Applications : Due to its ability to interact with multiple biological targets, this compound is being studied for its potential therapeutic applications in treating various diseases, including cancer and inflammatory conditions. Its mechanism of action involves binding to enzymes and receptors that play critical roles in disease progression.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Cyclopentyl Group : The cyclopentyl moiety can be synthesized through cyclization reactions involving suitable precursors.
  • Introduction of the Fluorobenzyl Moiety : The fluorobenzyl group is introduced via nucleophilic substitution or coupling reactions with appropriate fluorinated benzyl derivatives.
  • Final Amine Formation : The final step usually involves reductive amination or other amine formation techniques.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • In vitro Studies : In vitro assays have demonstrated that this compound effectively inhibits specific kinases associated with cancer pathways. For instance, it has shown significant inhibitory effects on CDK4 and ARK5 kinases, which are involved in cell cycle regulation .
  • Mechanistic Insights : Molecular docking simulations have been utilized to elucidate the binding affinity of this compound to various targets. These studies reveal that the compound can effectively bind to ATP-binding sites of kinases, disrupting their activity and leading to reduced cell proliferation in cancer models.
  • Potential Side Effects : Understanding the side effect profile is crucial for therapeutic development. Interaction studies suggest that while this compound shows promise, further research is necessary to assess its safety and efficacy in vivo.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound NameBiological ActivityKey Findings
Cyclopentyl-(3-trifluoromethyl)-benzyl-aminePotential anti-inflammatory effectsInhibits cyclooxygenase enzymes
7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidineMultikinase inhibitorEffective against CDK4/CYCLIN D1

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-11-7-5-10(6-8-11)9-14-12-3-1-2-4-12/h5-8,12,14H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUJIJXHVNXASI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

160 ml of methanol are added to 18.2 g of sodium borohydride. 90.7 g of 4-fluorobenzaldehyde-cyclopentylimide are added dropwise at 10°-15° C., while cooling with ice and stirring, and the mixture was then stirred for 1.5 hours at room temperature. 120 ml of H2O and 150 ml of methylene chloride were then added, the methylene chloride phase was separated off, and the aqueous phase was further extracted twice with CH2Cl2. The combined methylene chloride phases were washed with water and dried with Na2SO4, and the solvent was stripped off in vacuo. Distillation of the residue under a medium vacuum gave 85.9 g of N-4-fluorobenzyl-N-cyclopentylamine of boiling point 106° C. 0.25 bar.
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step One
Name
4-fluorobenzaldehyde-cyclopentylimide
Quantity
90.7 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three

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